

Toxicological Profile and Safety Assessment of 3-Decanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Decanol

Cat. No.: B075509

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Executive Summary

3-Decanol, a secondary fatty alcohol, is utilized as a flavoring agent in food and a fragrance component in consumer products. This technical guide provides a comprehensive overview of its toxicological profile and safety assessment, drawing from available literature and regulatory evaluations. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have concluded that **3-decanol** poses no safety concern at current levels of intake when used as a flavoring agent. This assessment is supported by a body of evidence indicating low acute toxicity and no genotoxic potential. This document summarizes key toxicological data, outlines relevant experimental protocols, and describes the metabolic fate of **3-decanol**.

Chemical and Physical Properties

3-Decanol is a secondary alcohol with the chemical formula $C_{10}H_{22}O$.

Table 1: Chemical and Physical Properties of **3-Decanol**

Property	Value	Reference(s)
IUPAC Name	Decan-3-ol	[1]
Synonyms	Ethyl heptyl carbinol, Heptyl ethyl carbinol	[1]
CAS Number	1565-81-7	[1]
Molecular Formula	C ₁₀ H ₂₂ O	[1]
Molecular Weight	158.28 g/mol	[1]
Physical State	Colorless to pale yellow liquid	[2]
Odor	Floral, fatty, orange, musty, mushroom	[2]
Boiling Point	211-212 °C @ 760 mmHg	[2]
Flash Point	86.67 °C	[2]
Water Solubility	Insoluble	[2]
logP (o/w)	3.90 (estimated)	[2]

Toxicological Profile

The toxicological data for **3-decanol** is primarily based on evaluations for its use as a flavoring substance. Where specific data for **3-decanol** is not available, information from structurally related compounds, such as other secondary decanols or 1-decanol, is used for a read-across assessment.

Acute Toxicity

No specific oral, dermal, or inhalation LD₅₀/LC₅₀ values for **3-decanol** were identified in the public domain. However, a No-Observed-Adverse-Effect Level (NOAEL) has been established in rodent models. For the related compound 1-decanol, acute toxicity values are available.

Table 2: Acute Toxicity Data

Test	Species	Route	Value	Reference(s)
NOAEL (3-decanol)	Rodent	Oral	< 500 mg/kg bw	[No specific citation available in search results]
LD ₅₀ (1-decanol)	Rat	Oral	4720 mg/kg	[No specific citation available in search results]
LD ₅₀ (1-decanol)	Rabbit	Dermal	3560 mg/kg	[No specific citation available in search results]
LC ₅₀ (1-decanol)	Mouse	Inhalation	4000 mg/m ³ /2H	[No specific citation available in search results]

Skin and Eye Irritation

3-Decanol is classified as an eye irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 3: Irritation Data

Test	Species	Result	Reference(s)
Eye Irritation	Not specified	Causes serious eye irritation (GHS Category 2)	[1]
Skin Irritation	Not specified	Irritating to skin (Risk Phrase R38)	[3]

Sub-chronic Toxicity

Long-term exposure studies on **3-decanol** have indicated potential effects on the liver and kidneys at higher doses. However, specific NOAELs from 90-day studies were not found in the reviewed literature.

Genetic Toxicity

The European Food Safety Authority (EFSA), in its Flavouring Group Evaluation 07 (FGE.07), concluded that **3-decanol** is not considered to have genotoxic potential.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) This conclusion is based on an evaluation of a group of structurally related substances. Specific results for Ames and in vitro micronucleus assays for **3-decanol** were not detailed in the available public reports.

Table 4: Genetic Toxicity Data Summary

Assay	Test System	Metabolic Activation	Result	Reference(s)
Overall Assessment	Group evaluation of flavouring substances	Not Applicable	No genotoxic potential	[4] [5] [6] [7] [8]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on **3-decanol** were not identified. The safety assessments by JECFA and EFSA, which did not raise concerns, suggest that at the current levels of exposure as a flavoring agent, adverse reproductive and developmental effects are not expected.

Safety Assessment

Regulatory Evaluations

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated **3-decanol** in 1998 and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[\[1\]](#) This conclusion was part of the evaluation of a group of aliphatic acyclic and alicyclic terpenoid tertiary alcohols and structurally related substances.

Similarly, the European Food Safety Authority (EFSA) evaluated **3-decanol** as part of Flavouring Group Evaluation 07 (FGE.07). The panel concluded that all substances in this group, including **3-decanol**, "do not give rise to safety concerns at their levels of dietary intake, estimated on the basis of the 'Maximised Survey-derived Daily Intake' (MSDI) approach."[\[7\]](#)

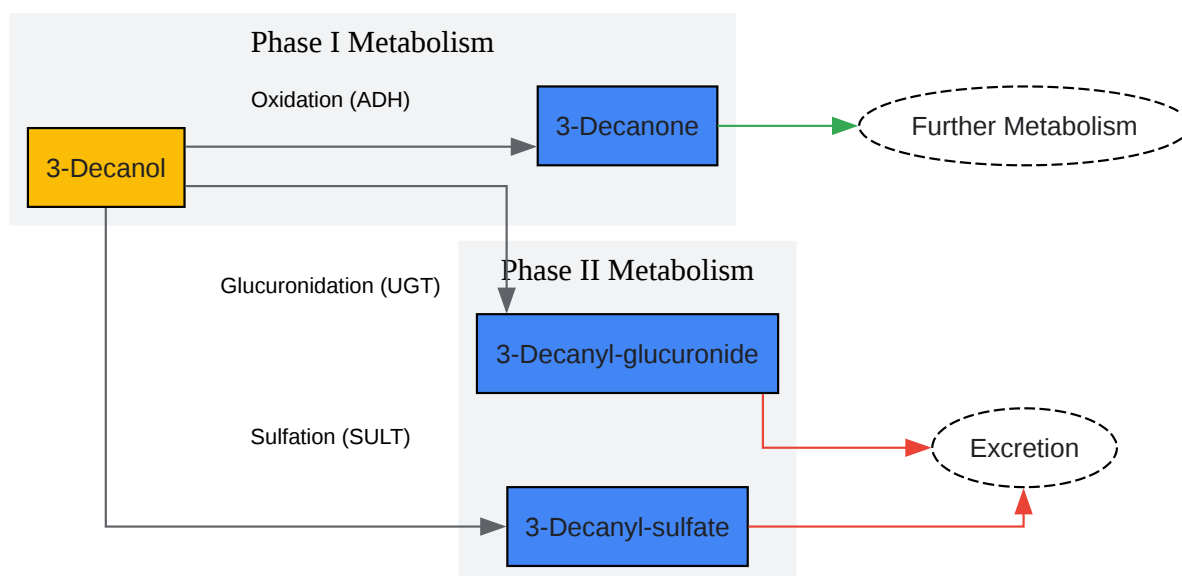
Metabolism

The metabolism of **3-decanol** is expected to follow the pathways established for other secondary alcohols.

Metabolic Pathways

The primary metabolic pathway for secondary alcohols involves oxidation to the corresponding ketone. In the case of **3-decanol**, this would be 3-decanone. This reaction is catalyzed by alcohol dehydrogenases (ADHs). The resulting ketone can then be further metabolized.

A secondary pathway involves conjugation of the hydroxyl group with glucuronic acid (glucuronidation) or sulfate (sulfation) to form water-soluble metabolites that are readily excreted. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.



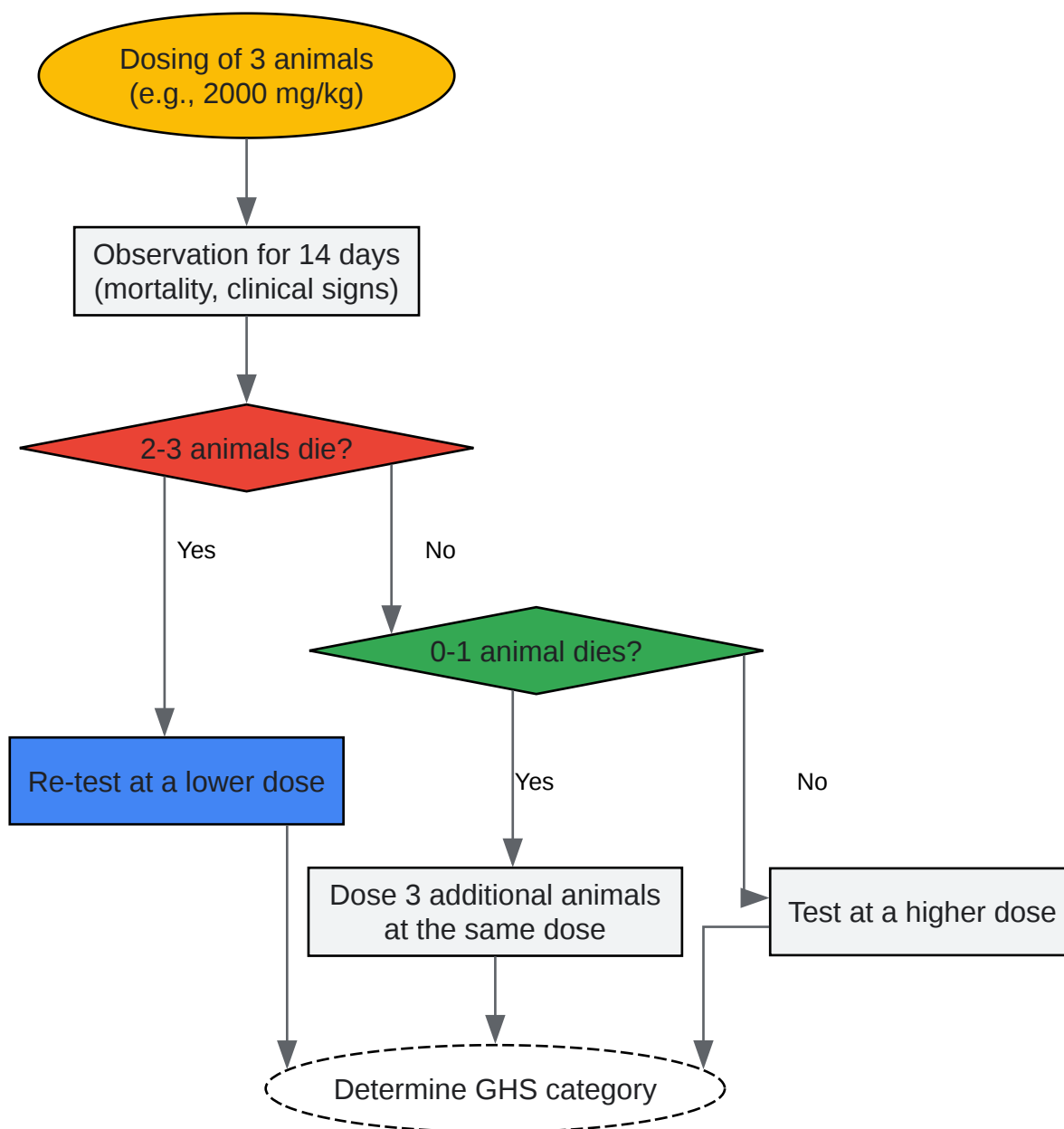
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Metabolic pathways of **3-decanol**.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The following are brief overviews of the standard protocols relevant to the toxicological endpoints discussed.

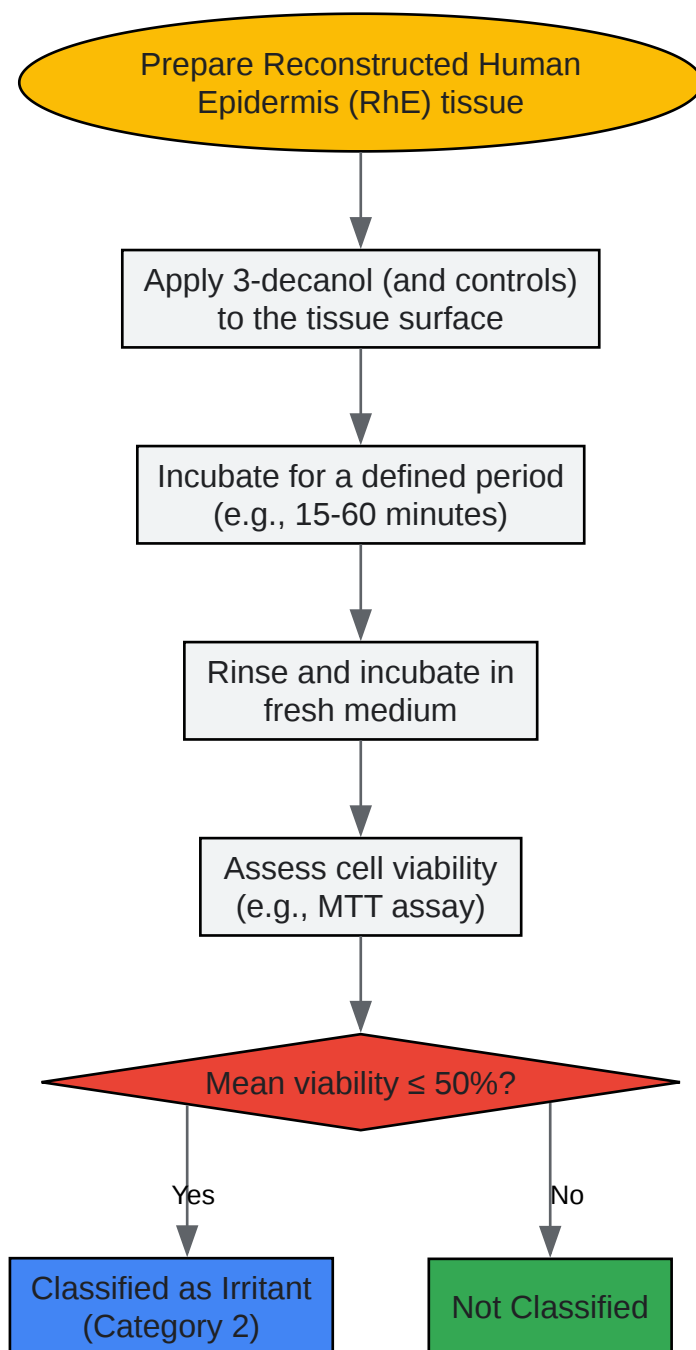
Acute Oral Toxicity (based on OECD Guideline 423)

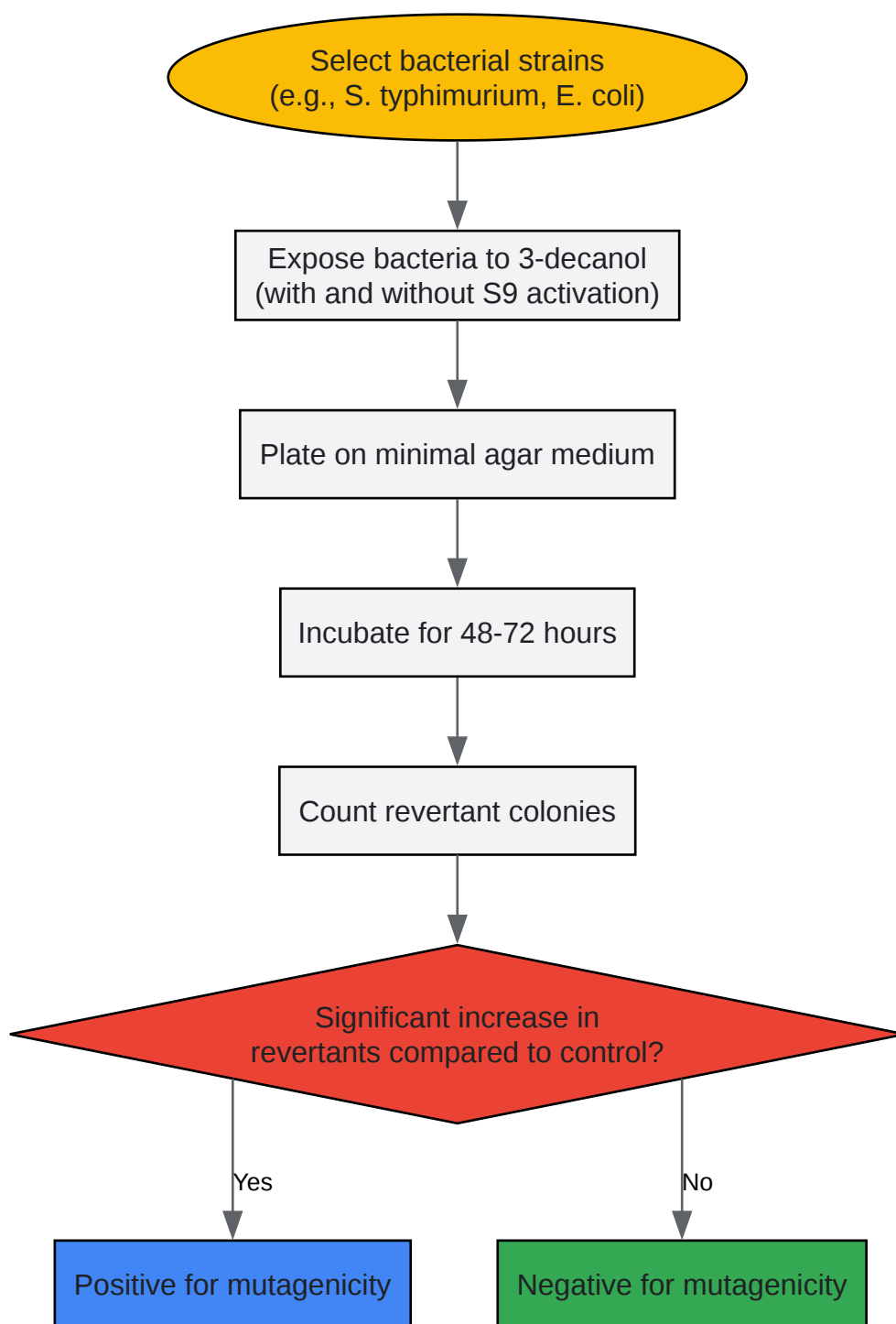


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Acute oral toxicity testing workflow.

In Vitro Skin Irritation (based on OECD Guideline 439)





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